

Thifensulfuron as a selective post-emergence herbicide

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An In-depth Technical Guide to **Thifensulfuron**: A Selective Post-Emergence Herbicide

For Researchers, Scientists, and Agrochemical Professionals

Abstract

Thifensulfuron-methyl is a selective, post-emergence sulfonylurea herbicide highly effective for the control of a wide spectrum of broadleaf weeds in various cereal and oilseed crops.[1][2] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis pathway of branched-chain amino acids (BCAAs).[3][4] This inhibition leads to the cessation of cell division and growth in susceptible plants.[5]

Thifensulfuron is valued for its efficacy at low application rates, which minimizes environmental load, and its selectivity in crops such as wheat, barley, soybeans, and maize.[4]
[6] This guide provides a comprehensive technical overview of thifensulfuron-methyl, including its physicochemical properties, detailed mechanism of action, quantitative efficacy data, and standardized experimental protocols for its evaluation. It is intended to serve as a core resource for researchers and professionals in the fields of weed science, herbicide development, and crop protection.

Introduction

Thifensulfuron-methyl, chemically known as methyl 3-[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylate, belongs to the sulfonylurea class of herbicides.[2][7] First reported in 1985, it has become an essential tool in integrated weed



management strategies due to its post-emergence activity against numerous broadleaf weeds. [6][8] It is absorbed through both the foliage and roots of plants and translocates to the growing points, where it exerts its inhibitory effect.[1][4] Symptoms in susceptible weeds, such as chlorosis and necrosis, typically appear within one to three weeks of application.[5][9] This document consolidates technical data on its properties, biochemical interactions, and methodologies for its scientific assessment.

Physicochemical Properties

A summary of the key physicochemical properties of **Thifensulfuron**-methyl is presented below.

Property	Value	Reference
CAS Number	79277-27-3	[6]
Molecular Formula	C12H13N5O6S2	[6]
Molecular Weight	387.39 g/mol	[6]
Appearance	White or off-white crystalline powder	[6]
Melting Point	186 - 190 °C	[6]
Water Solubility	2.24 g/L at pH 7 (20°C)	
Formulation Types	Wettable Granules (WG), Water Dispersible Granules (WDG), Wettable Powder (WP)	[5][10]

Mechanism of Action Inhibition of Acetolactate Synthase (ALS)

The primary mode of action of **thifensulfuron**-methyl is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[11] ALS is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[12] This enzyme is found in plants and microorganisms but not in animals, which contributes to the herbicide's low mammalian toxicity.

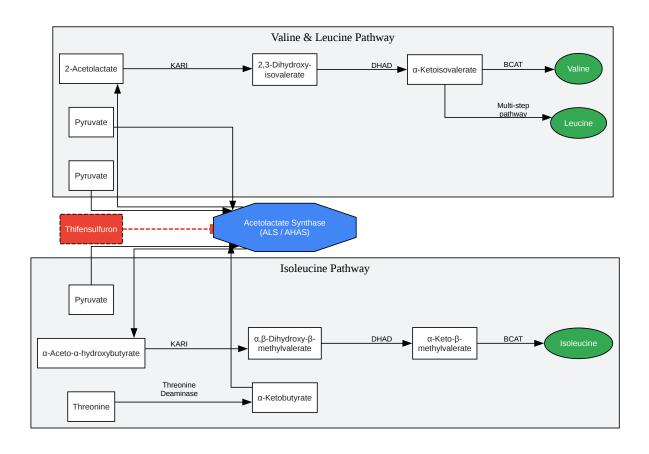


[11] By binding to the ALS enzyme, **thifensulfuron** blocks the catalytic process, leading to a rapid depletion of these vital amino acids.[13] The consequence for the plant is the cessation of protein synthesis and cell division, ultimately resulting in plant death.[4]

Disruption of Branched-Chain Amino Acid (BCAA) Biosynthesis

The BCAA biosynthesis pathway is a complex process localized within plant plastids.[14] The inhibition of ALS by **thifensulfuron** creates a metabolic bottleneck. The synthesis of valine and leucine begins with the condensation of two pyruvate molecules, while isoleucine synthesis starts with the condensation of pyruvate and 2-oxobutanoate.[1][12] Both initial reactions are catalyzed by ALS. The subsequent steps are carried out by a series of enzymes including ketol-acid reductoisomerase (KARI), dihydroxyacid dehydratase (DHAD), and branched-chain aminotransferase (BCAT).[1][15] The blockage of the first step prevents the formation of all downstream intermediates and the final amino acid products.





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Caption: Inhibition of the BCAA biosynthesis pathway by Thifensulfuron.

Quantitative Efficacy and Crop Tolerance Data

The efficacy of **thifensulfuron**-methyl is dependent on the target weed species, application rate, and environmental conditions. Its selectivity allows for effective weed control with minimal impact on crop health and yield.



Efficacy on Key Broadleaf Weeds

The following table summarizes the weed control efficacy of **thifensulfuron**-methyl at various application rates from field trials conducted in soybean.

Weed Species	Common Name	Application Rate (g a.i./ha)	Weed Control Efficiency (%)	Reference
Convolvulus arvensis	Field Bindweed	30	60 - 85	[16]
45	89 - 96	[16]		
60	89 - 96	[16]		
Cyperus rotundus	Purple Nutsedge	30	49 - 83	[16]
45	86 - 88	[16]		
60	86 - 88	[16]		
Portulaca oleracea	Common Purslane	30	51 - 96	[16]
45	>99	[16]		
60	>99	[16]	-	
Xanthium strumarium	Common Cocklebur	45	Controlled	[17]

Note: Efficacy can be enhanced with the use of adjuvants, such as Trend 90 EC.[10]

Crop Tolerance and Yield Response

Thifensulfuron-methyl generally exhibits excellent safety in tolerant crops. However, minor, transient phytotoxicity can sometimes be observed at higher rates.



Crop	Cultivar / Location	Application Rate (g a.i./ha)	Phytotoxicit y	Yield Response	Reference
Soybean	Ardabil, Iran	15 - 60	None observed	-	[16][17]
Soybean	Golestan, Iran	60	5-10% (recovered in ~2 weeks)	-	[16][17]
Soybean	West Azarbaijan, Iran	60	5-10% (recovered in ~2 weeks)	-	[16][17]
Soybean	-	45	-	Highest seed yield, comparable to weed-free control	[16][17]
Soybean	-	60	-	Highest number of pods/plant and seeds/pod	[16][17]
Wheat	Axe	4.2	-	13% yield reduction	[7]
Wheat	Catalina	4.2	-	13% yield reduction	[7]
Barley	Hindmarsh	4.2	-	4-6% yield reduction	[7]

Herbicide Resistance

The repeated use of ALS-inhibiting herbicides has led to the evolution of resistance in numerous weed species. Resistance mechanisms are broadly categorized as target-site



resistance (TSR) and non-target-site resistance (NTSR).

- Target-Site Resistance (TSR): This is the most common mechanism and typically involves
 point mutations in the ALS gene. These mutations alter the herbicide's binding site on the
 enzyme, reducing its inhibitory activity.
- Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of
 active herbicide reaching the target site. This can include reduced herbicide uptake or
 translocation, sequestration of the herbicide away from the target site, or, most commonly,
 enhanced metabolic degradation of the herbicide by enzyme systems such as cytochrome
 P450s and glutathione S-transferases.

Detailed Experimental Protocols

Standardized protocols are crucial for the accurate evaluation of herbicide performance and characteristics.

Protocol for Evaluating Post-Emergence Herbicide Efficacy in Field Trials

This protocol outlines a standard methodology for conducting field trials to assess the efficacy and crop selectivity of a post-emergence herbicide like **thifensulfuron**-methyl.[10][18][19]

- Site Selection: Choose a site with uniform soil type and a known, consistent population of the target weed species.[8]
- Experimental Design: Employ a Randomized Complete Block Design (RCBD) with a minimum of three to four replications to account for field variability.[10][18]
- Plot Establishment:
 - Plot size should be adequate for application and sampling (e.g., 2m x 10m).[8]
 - Plant the desired crop variety using standard agronomic practices for the region.
- Treatment Application:



- Apply thifensulfuron-methyl at a range of rates (e.g., 15, 30, 45, 60 g a.i./ha), including a non-treated control and a weed-free control (hand-weeded).[17]
- Apply post-emergence when weeds are in the early stages of growth and the crop is at the recommended growth stage.[10]
- Use a calibrated research plot sprayer to ensure accurate and uniform application.
- Data Collection:
 - Weed Density & Control: Count weed numbers per species within a defined quadrat (e.g., 0.5m x 0.5m) before application and at set intervals after (e.g., 30 days).[16][17] Calculate Weed Control Efficiency (WCE).
 - Crop Phytotoxicity: Visually assess crop injury at regular intervals (e.g., 7, 14, 21, and 35 days after application) using a standardized rating scale (e.g., 0% = no injury, 100% = crop death).[16]
 - Yield Data: At crop maturity, harvest a designated area from the center of each plot to determine grain yield, and measure yield components (e.g., pods per plant, seeds per pod).[16]
- Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA). If significant differences are found, use a mean separation test (e.g., LSD or Tukey's HSD at p=0.05) to compare treatment means.[17][18]

Caption: Experimental workflow for post-emergence herbicide efficacy trials.

Protocol for Determining Herbicide Absorption and Translocation Using Radiotracers

This method uses ¹⁴C-labeled **thifensulfuron**-methyl to quantify its uptake and movement within the plant.[20]

• Plant Culture: Grow test plants (crop and weed species) in a controlled environment (growth chamber or greenhouse) to a specific growth stage (e.g., second true leaf).



- Preparation of Treatment Solution: Prepare a treatment solution containing a known concentration and specific activity of ¹⁴C-**thifensulfuron**-methyl, often mixed with a commercial formulation of the herbicide to mimic field application.
- Application: Using a microsyringe, apply a small, precise volume (e.g., 10 μL) of the radiolabeled solution in small droplets to the adaxial surface of a specific leaf.[21]
- Harvesting: Harvest plants at predetermined time intervals after treatment (HAT), for example, 6, 12, 24, and 48 HAT.[21]
- Sample Processing:
 - Absorption: At harvest, carefully excise the treated leaf. Wash the leaf surface with a solution (e.g., water:acetone) to remove unabsorbed herbicide. Quantify the radioactivity in the wash solution using a Liquid Scintillation Counter (LSC). The amount of absorbed ¹⁴C is the total applied minus the amount recovered in the wash.
 - Translocation: Section the remaining plant material into different parts: tissue above the treated leaf, tissue below the treated leaf, and roots.[21]

Quantification:

- Dry and combust each plant section in a biological oxidizer.
- Trap the resulting ¹⁴CO₂ and quantify the radioactivity using an LSC.
- Express the amount of radioactivity in each plant part as a percentage of the total absorbed radioactivity to determine the translocation pattern.
- Visualization (Optional): Press and dry a set of treated plants. Expose the dried plants to X-ray film or a phosphor imager to create an autoradiograph, which visually shows the distribution of the radiolabeled herbicide.

Protocol for Residue Analysis in Plant Tissues and Soil via LC-MS/MS

Foundational & Exploratory





This protocol provides a general framework for the extraction, cleanup, and quantification of **thifensulfuron**-methyl residues.[2][9][22]

• Sample Homogenization: Weigh a representative portion (e.g., 10-20 g) of the sample matrix (e.g., soybean grain, soil) into a centrifuge tube.[9]

Extraction:

- Add a suitable extraction solvent, typically acetonitrile.[2][9] For some matrices, a buffer solution may be added.[2]
- Homogenize the sample using a high-speed blender (e.g., Polytron).
- Add partitioning salts (e.g., anhydrous magnesium sulfate, sodium acetate) to induce phase separation (QuEChERS method).[22]
- Vortex vigorously and centrifuge to separate the organic layer from the solid and aqueous phases.
- Cleanup (Dispersive Solid-Phase Extraction dSPE):
 - Transfer an aliquot of the acetonitrile supernatant to a clean tube containing a dSPE sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and anhydrous MgSO₄ to remove water).
 - Vortex and centrifuge. The resulting supernatant is the cleaned-up sample extract.
- Analysis by LC-MS/MS:
 - Instrumentation: Use a liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[9]
 - Chromatographic Separation: Inject an aliquot of the final extract onto a reverse-phase column (e.g., C18). Use a gradient elution with a mobile phase consisting of water and acetonitrile/methanol, often containing modifiers like formic acid or ammonium acetate to improve ionization.



- Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction
 Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions
 for thifensulfuron-methyl to ensure both accurate quantification and confident
 identification.
- Quantification: Prepare matrix-matched calibration standards by spiking blank matrix extract
 with known concentrations of thifensulfuron-methyl analytical standard. Construct a
 calibration curve and determine the residue concentration in the samples by comparing their
 response to the curve.[23]

Environmental Fate and Toxicology Summary

- Soil: Thifensulfuron-methyl degrades in soil, with reported half-lives as short as 0.92 to 1.23 days in some field trials. Degradation is primarily through hydrolysis and microbial action.[14]
- Water: The herbicide can enter waterways through surface runoff. In aquatic environments, its persistence varies. One study reported a dissipation half-life (DT₅₀) of 16 days in farm ponds, with hydrolysis being a key degradation pathway.[24] This process is pH-dependent.
- Toxicology: Thifensulfuron-methyl exhibits low acute toxicity to mammals via oral, dermal, and inhalation routes. It is not considered carcinogenic. While it presents a negligible risk to birds, mammals, and bees, it can be harmful to some non-target aquatic plants, necessitating care in application to avoid drift and runoff.[12]

Conclusion

Thifensulfuron-methyl remains a valuable herbicide for selective post-emergence control of broadleaf weeds. Its specific mode of action, targeting the ALS enzyme, provides high efficacy at low use rates. Understanding its biochemical pathway, efficacy spectrum, and the potential for resistance is critical for its sustainable use in modern agriculture. The standardized protocols provided in this guide offer a framework for researchers to conduct robust and comparable studies, furthering the knowledge base for this important agrochemical and aiding in the development of effective and responsible weed management strategies.



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